Phthalide-3-Acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWKEFBYCZSVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343440 | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-58-2 | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW805XX2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

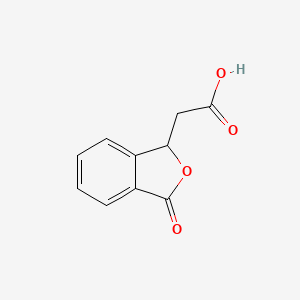

Phthalide-3-Acetic Acid chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (Phthalide-3-Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, a phthalide derivative of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it delves into the compound's relevance and potential applications within the pharmaceutical industry, supported by insights into the broader biological activities of the phthalide scaffold.

Introduction: The Phthalide Scaffold in Drug Discovery

The phthalide moiety, chemically known as 1(3H)-isobenzofuranone, is a recurring structural motif in a plethora of natural products and synthetic molecules exhibiting a wide array of biological activities.[1] These compounds have garnered considerable attention in drug discovery, with derivatives demonstrating anti-platelet, anti-thrombotic, and neuroprotective properties.[1] Mycophenolic acid, an immunosuppressant drug, and 3-n-butylphthalide, approved for treating ischemic stroke, are prominent examples of the therapeutic potential inherent in the phthalide framework.[1][2] 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, the subject of this guide, represents a key synthetic intermediate and a potential pharmacophore in its own right, meriting a detailed exploration of its chemical and biological landscape.

Chemical Identity and Structure

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid .[3][4] However, it is commonly referred to by several synonyms in the literature and commercial catalogs, including:

Chemical Structure

The molecular structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid consists of a phthalide core substituted at the 3-position with an acetic acid group. The phthalide core is a bicyclic system comprising a benzene ring fused to a γ-lactone ring.

Caption: Chemical structure of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for researchers in designing experimental protocols, including dissolution for biological screening and reaction condition optimization.

| Property | Value | Source(s) |

| CAS Number | 4743-58-2 | [3][4][5] |

| Molecular Formula | C₁₀H₈O₄ | [3][4][5] |

| Molecular Weight | 192.17 g/mol | [3][4][5] |

| Melting Point | 148-155 °C | [4][7][8] |

| Appearance | White to pale cream crystals or powder | [8] |

| InChI Key | FJWKEFBYCZSVNZ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C2C(=C1)C(OC2=O)CC(=O)O | [3][4] |

Synthesis Strategies: A Senior Application Scientist's Perspective

The synthesis of 3-substituted phthalides is a well-explored area of organic chemistry.[9] While specific, detailed protocols for the direct synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for analogous structures. The choice of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the acetic acid side chain, suggesting a nucleophilic addition to an electrophilic phthalide precursor.

Caption: Retrosynthetic analysis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid.

Proposed Synthetic Workflow

A common and effective method for the synthesis of 3-substituted phthalides involves the reaction of a suitable ortho-aroylbenzoic acid derivative. A logical approach for the synthesis of the title compound would be the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: A Conceptual Framework

-

Condensation: Phthalic anhydride is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the anhydride. This reaction forms a key intermediate.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid. Subsequent heating promotes decarboxylation to afford the desired 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid. The temperature for decarboxylation must be carefully controlled to prevent degradation of the product.

Applications in Research and Drug Development

While specific applications of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid are not extensively detailed, its structural features suggest several avenues for its utility in a research and development setting.

A Versatile Synthetic Intermediate

The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecules. For instance, it can be converted to an amide, ester, or acyl halide, enabling its use in peptide synthesis, polymer chemistry, or the generation of novel compound libraries for high-throughput screening.

Potential as a Bioactive Scaffold

Given the broad spectrum of biological activities associated with the phthalide core, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid itself, or its simple derivatives, could be screened for various pharmacological effects. The acetic acid side chain may influence its pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages over other phthalide derivatives. The structural similarity to plant auxins also suggests potential applications in agricultural research.

Conclusion

2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a molecule of significant interest due to its phthalide core, a privileged scaffold in medicinal chemistry. Its well-defined chemical structure and physicochemical properties, coupled with its synthetic accessibility, make it a valuable building block for the synthesis of novel compounds. Further investigation into its biological activity is warranted and could unveil new therapeutic or agrochemical applications. This guide provides a foundational understanding for researchers and scientists to explore the potential of this intriguing molecule.

References

-

PrepChem.com. Synthesis of phthalide. [Link]

-

Thermo Scientific Alfa Aesar. This compound, 98+% 25 g. [Link]

-

Organic Chemistry Portal. Phthalide synthesis. [Link]

-

Worldwide Life Sciences. This compound - 5g. [Link]

-

RSC Publishing. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. [Link]

-

MDPI. Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. [Link]

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. fishersci.at [fishersci.at]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. wwmponline.com [wwmponline.com]

- 8. L05984.06 [thermofisher.com]

- 9. Phthalide synthesis [organic-chemistry.org]

An In-depth Technical Guide to Phthalide-3-Acetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phthalide-3-Acetic Acid, a significant heterocyclic compound. Delving into its historical discovery and the evolution of its synthetic methodologies, this document offers a detailed exploration of the chemical principles underpinning its preparation. Key synthetic routes are presented with step-by-step experimental protocols, supported by mechanistic insights. Furthermore, this guide summarizes the known biological activities and therapeutic potential of this compound and its derivatives, presenting relevant data in a clear and comparative format. The content is structured to provide both a historical perspective for foundational understanding and the practical details required for laboratory application and further research.

Introduction: The Phthalide Scaffold

Phthalides, also known as 1(3H)-isobenzofuranones, constitute a class of bicyclic lactones that are prevalent in numerous natural products and serve as valuable synthons in organic chemistry.[1] The core structure, a fusion of a benzene ring and a γ-lactone ring, imparts unique chemical and biological properties. The substituent at the 3-position of the lactone ring plays a crucial role in defining the molecule's reactivity and pharmacological profile. This compound, with its carboxymethyl group at this key position, represents a foundational molecule within this class, offering a gateway to a diverse array of derivatives with significant therapeutic potential.

Discovery and Historical Synthesis

The historical record of the specific first synthesis of this compound is not prominently documented in singular, seminal publications as with some eponymous reactions. Its emergence is more closely tied to the broader exploration of phthalide and homophthalic acid chemistry in the late 19th and early 20th centuries. Early synthetic endeavors in this area were pioneered by chemists like Siegmund Gabriel and James Colman, whose work on the Gabriel-Colman rearrangement of phthalimido esters to form isoquinolines laid the groundwork for manipulating the phthalimide structure.[2]

One of the earliest and most logical conceptual pathways to this compound involves the chemistry of homophthalic acid (2-(carboxymethyl)benzoic acid).[3] The inherent ability of homophthalic acid to undergo lactonization, particularly upon heating or treatment with dehydrating agents, provides a direct route to the phthalide ring system with the desired acetic acid side chain. Historical methods for preparing homophthalic acid itself varied, including the oxidation of indene and the hydrolysis of o-carboxyphenylacetonitrile.[4]

A significant early contribution to the synthesis of related phthalide structures was the work of Gabriel in 1885, which described the preparation of benzalphthalide from phthalic anhydride and phenylacetic acid.[5] While not a direct synthesis of this compound, this work demonstrated the feasibility of constructing the phthalide core with a carbon substituent at the 3-position, a critical conceptual step.

The evolution of synthetic organic chemistry has since provided more refined and efficient methods for the preparation of this compound and its derivatives, moving from harsh, high-temperature reactions to more controlled, catalytic approaches.

Chemical Synthesis: Principles and Protocols

The synthesis of this compound can be approached through several strategic disconnections. The most common and historically relevant methods involve the formation of the lactone ring from a suitably substituted benzene derivative.

Lactonization of Homophthalic Acid

This is a conceptually straightforward and classical approach. Homophthalic acid possesses the necessary carboxylic acid and phenylacetic acid moieties in the correct ortho relationship for intramolecular cyclization to form the γ-lactone ring of this compound.

Causality of Experimental Choices: The use of a dehydrating agent like acetic anhydride facilitates the removal of a water molecule, driving the equilibrium towards the formation of the more stable lactone ring. Heating provides the necessary activation energy for the intramolecular esterification to occur.

Experimental Protocol: Synthesis of this compound from Homophthalic Acid

-

Reactants:

-

Homophthalic acid (1 equivalent)

-

Acetic anhydride (2-3 equivalents)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine homophthalic acid and acetic anhydride.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add water to the reaction mixture to quench the excess acetic anhydride. Caution: this reaction is exothermic.

-

The product will often precipitate out of the aqueous solution. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Diagram: Synthesis of this compound from Homophthalic Acid

Caption: Lactonization of Homophthalic Acid.

Modern Synthetic Approaches

More contemporary methods often focus on catalytic C-H activation and annulation strategies to construct the phthalide core, offering greater efficiency and substrate scope. While not always the most direct route to the unsubstituted this compound, these methods are crucial for accessing a wide range of its derivatives. For instance, transition metal-catalyzed reactions, such as those employing palladium or rhodium, can facilitate the coupling of benzoic acids with various partners to form the phthalide ring system.[6]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons, a characteristic ABX or complex multiplet for the CH-CH₂ system of the acetic acid side chain, and a singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the lactone, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the side chain. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the γ-lactone (typically around 1760 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.17 g/mol .[7] |

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, the broader class of phthalides and phthalimides exhibits a wide range of biological activities.[8] Research into derivatives of this compound is an active area, with potential applications stemming from the known pharmacological properties of related compounds.

Phthalimide derivatives, which can be conceptually linked to this compound through synthetic transformations, have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory activity [9]

-

Antimicrobial and antifungal properties [10]

-

Cytotoxic effects against cancer cell lines [8]

The acetic acid moiety of this compound provides a convenient handle for further chemical modification, allowing for the synthesis of libraries of derivatives for biological screening. For example, the carboxylic acid can be converted to amides, esters, and other functional groups, each potentially modulating the compound's biological activity and pharmacokinetic properties.

Diagram: Potential Therapeutic Applications of Phthalide Derivatives

Caption: Derivatization of the phthalide core for therapeutic applications.

Future Directions

The foundational structure of this compound continues to be a valuable starting point for the development of novel therapeutic agents. Future research is likely to focus on:

-

Development of more efficient and stereoselective synthetic methods: This will enable the creation of chiral derivatives with potentially enhanced biological activity and reduced off-target effects.

-

Exploration of a wider range of biological targets: High-throughput screening of this compound-derived compound libraries against various enzymes, receptors, and cellular pathways could uncover new therapeutic applications.

-

Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold and correlation of these changes with biological activity will provide crucial insights for the rational design of more potent and selective drug candidates.

Conclusion

This compound, a molecule with deep roots in the history of organic synthesis, remains a compound of significant interest. Its straightforward synthesis from readily available starting materials and the versatility of its chemical handles make it an attractive scaffold for medicinal chemistry and drug discovery. A thorough understanding of its historical context, synthetic methodologies, and the biological potential of its derivatives is essential for researchers and scientists working to unlock the full therapeutic promise of the phthalide class of compounds.

References

-

Groutas, W. C., Chong, L. S., Venkataraman, R., Epp, J. B., Kuang, R., Houser-Archield, N., & Hoidal, J. R. (1995). The Gabriel-Colman rearrangement in biological systems: design, synthesis and biological evaluation of phthalimide and saccharin derivatives as potential mechanism-based inhibitors of human leukocyte elastase, cathepsin G and proteinase 3. Bioorganic & medicinal chemistry, 3(2), 187–193. [Link]

-

Wikipedia contributors. (2023). Gabriel–Colman rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

(N.d.). Chemistry and biological activities of naturally occurring phthalides. ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). homophthalic acid. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). phthalic anhydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 24(4), 824. [Link]

-

Bayer, E., Hayat, S., Atta-ur-Rahman, Choudhary, M. I., Khan, K. M., Shah, S. T. A., Imran-ul-Haq, M., Anwar, M. U., & Voelter, W. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittel-Forschung, 55(10), 588–597. [Link]

-

Worldwide Life Sciences. (n.d.). This compound - 5g. Retrieved from [Link]

-

Wikipedia contributors. (2023). Homophthalic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). homophthalic acid and anhydride. Retrieved from [Link]

-

Allison, W. R. (1960). Synthesis of phthalides and related topics and the isomerisation of a homophthalic acid derivative (PhD thesis). University of Glasgow. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. Retrieved from [Link]

Sources

- 1. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. Homophthalic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Gabriel–Colman rearrangement - Wikiwand [wikiwand.com]

- 6. mdpi.com [mdpi.com]

- 7. US3578705A - Process for the preparation of homophthalic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The Gabriel-Colman rearrangement in biological systems: design, synthesis and biological evaluation of phthalimide and saccharin derivatives as potential mechanism-based inhibitors of human leukocyte elastase, cathepsin G and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Phthalide-3-Acetic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phthalide-3-Acetic Acid, a valuable building block in medicinal chemistry and materials science. The primary route discussed involves the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis and decarboxylation. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, outlines methods for product characterization, and discusses the critical parameters that influence the success of the synthesis.

Introduction

This compound, also known as 1(3H)-isobenzofuranone-3-acetic acid, is a versatile organic compound with a core phthalide structure appended with an acetic acid moiety. This unique combination of a lactone and a carboxylic acid functional group makes it a sought-after intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional dyes. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and reliable synthetic routes to this key precursor.

The synthesis of this compound from the readily available and inexpensive starting material, phthalic anhydride, represents an economically viable and scalable approach. This guide will focus on a robust two-step synthesis involving an initial Perkin-like condensation followed by a decarboxylation reaction.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from phthalic anhydride and malonic acid or its esters proceeds through a two-stage process:

-

Perkin-like Condensation: Formation of an intermediate, phthalylmalonic acid or its ester.

-

Hydrolysis and Decarboxylation: Conversion of the intermediate to the final product, this compound.

Stage 1: Perkin-like Condensation of Phthalic Anhydride with a Malonic Ester

This initial step is a base-catalyzed condensation reaction analogous to the Perkin reaction. It involves the reaction of phthalic anhydride with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base, typically a tertiary amine like triethylamine.

The mechanism can be rationalized as follows:

-

Enolate Formation: The base (triethylamine) abstracts an acidic α-proton from the diethyl malonate to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the newly formed carboxylate attacks the ester carbonyl, followed by the elimination of an ethoxide group to form a phthalylmalonic ester. A subsequent intramolecular condensation with the elimination of water leads to the formation of the phthalide ring structure.

The choice of a tertiary amine base like triethylamine is crucial as it is generally non-nucleophilic and effectively promotes the formation of the enolate without competing in side reactions.

Stage 2: Hydrolysis and Decarboxylation

The resulting phthalylmalonic ester (or the corresponding diacid if malonic acid is used directly) is then converted to this compound through hydrolysis and decarboxylation.

-

Hydrolysis: The diester is hydrolyzed to the corresponding dicarboxylic acid, phthalylmalonic acid, typically under acidic or basic conditions.

-

Decarboxylation: Malonic acids substituted at the α-position are thermally unstable and readily undergo decarboxylation when heated.[1] The mechanism involves a cyclic, concerted transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable final product, this compound.[1]

This decarboxylation step is a key transformation that drives the reaction towards the desired product.

Experimental Protocol

The following protocol describes a representative synthesis of this compound from phthalic anhydride and diethyl malonate.

Materials and Equipment

-

Phthalic anhydride

-

Diethyl malonate

-

Triethylamine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step 1: Synthesis of Diethyl Phthalylmalonate

-

To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as toluene, add diethyl malonate (1.1 equivalents).

-

Slowly add triethylamine (1.2 equivalents) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude diethyl phthalylmalonate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the crude diethyl phthalylmalonate, add an excess of a concentrated mineral acid such as hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Step 1: Condensation | ||

| Reactants | Phthalic Anhydride, Diethyl Malonate | [2] |

| Base | Triethylamine | [2] |

| Solvent | Toluene (or neat) | [2] |

| Temperature | Reflux | N/A |

| Reaction Time | 4-6 hours | N/A |

| Yield | Moderate to good | [2] |

| Step 2: Hydrolysis & Decarboxylation | ||

| Reagent | Concentrated Hydrochloric Acid | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | 6-8 hours | N/A |

| Yield | Good to excellent | N/A |

| Product Characterization | ||

| Melting Point | 148-153 °C | N/A |

| Molecular Formula | C₁₀H₈O₄ | N/A |

| Molecular Weight | 192.17 g/mol | N/A |

Visualization of the Synthesis Pathway

Sources

A Comprehensive Technical Guide to Phthalide-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalide-3-Acetic Acid is a chemical compound with significant potential in various research and development sectors. This guide serves as a centralized resource for its fundamental physicochemical properties, providing essential data for laboratory and developmental applications. As a molecule of interest, understanding its core attributes is the first step in harnessing its potential. This document provides foundational information, including its CAS number and molecular weight, crucial for accurate experimental design and chemical synthesis.

Core Chemical Identifiers

The unambiguous identification of a chemical compound is critical for scientific reproducibility and safety. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in which compound is being discussed, regardless of the naming convention used.

The primary identifiers for this compound are detailed below. This information is fundamental for procurement, regulatory compliance, and scientific documentation.

| Identifier | Value | Source(s) |

| CAS Number | 4743-58-2 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C10H8O4 | [1][2][3][4][6] |

| Molecular Weight | 192.17 g/mol | [1][2][3][4][6] |

| IUPAC Name | 2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid | [3][4][6] |

| Synonyms | 1(3H)-Isobenzofuranone-3-acetic acid, 3-Oxo-1,3-dihydro-2-benzofuran-1-yl acetic acid | [1][3][4][6] |

Structural Representation

A visual representation of a molecule's structure is often invaluable for understanding its chemical nature and potential reactivity.

Caption: 2D Chemical Structure of this compound.

This initial section provides the foundational data for this compound. The subsequent sections of this guide will delve into its synthesis, potential applications, and detailed experimental protocols where applicable, building upon these core identifiers.

References

-

Thermo Scientific Chemicals. Ftalid-3-ättiksyra, 98+%. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 4743-58-2 [chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Ftalid-3-ättiksyra, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 7. L05984.14 [thermofisher.com]

- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of Phthalide-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of Phthalide-3-Acetic Acid, with a core focus on its solubility and stability. As a compound of interest in pharmaceutical research and development, a thorough understanding of these parameters is critical for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is paramount before undertaking solubility and stability assessments. These characteristics influence its behavior in various environments.

This compound, also known as 1(3H)-Isobenzofuranone-3-acetic acid, is a crystalline solid.[1][2] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4743-58-2 | [1][3] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [1][3] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 148-155 °C | [1][2] |

The structure of this compound, containing both a lactone (phthalide) ring and a carboxylic acid moiety, suggests a moderate polarity. The carboxylic acid group provides a site for ionization, indicating that its aqueous solubility will be pH-dependent. The aromatic ring system contributes to its hydrophobicity.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, understanding its solubility in both aqueous and organic solvents is essential for developing viable formulations for preclinical and clinical studies.

Aqueous Solubility

The aqueous solubility of this compound is expected to be limited in neutral pH due to the hydrophobic nature of the phthalide ring system. However, as an acidic compound, its solubility will increase significantly in alkaline conditions due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.

Logical Relationship for pH-dependent Aqueous Solubility

Caption: pH influence on this compound's aqueous solubility.

Organic Solvent Solubility

Predicting solubility in organic solvents can be guided by the principle of "like dissolves like." this compound, with its moderate polarity, is anticipated to have good solubility in polar aprotic solvents and alcohols. The addition of an acid, such as acetic acid, to an organic solvent can in some cases increase the solubility of weakly basic drugs; however, for an acidic compound like this compound, this is less likely to have a significant solubilizing effect.[4][5]

Table of Common Solvents for Solubility Screening

| Solvent Class | Examples | Expected Solubility Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to good solubility expected due to hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good solubility is anticipated due to dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Poor solubility is expected due to the significant difference in polarity. |

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Protocol for Equilibrium Solubility Measurement

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., buffers of varying pH, or organic solvents) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent.

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable mobile phase. Analyze the concentration of this compound using a validated HPLC-UV method.[6][7]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile: Ensuring Product Integrity and Shelf-Life

Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for the drug substance and product. Forced degradation studies are performed under more severe conditions than accelerated stability testing to accelerate the degradation process.[8]

Forced Degradation Studies

Forced degradation, or stress testing, exposes this compound to various stress conditions to predict its degradation profile.[9] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[8][9]

Workflow for Forced Degradation Studies

Caption: Forced degradation study workflow for this compound.

3.1.1. Hydrolytic Stability

The lactone ring in the phthalide structure is susceptible to hydrolysis, especially under basic conditions, which would lead to the opening of the ring to form a dicarboxylic acid derivative. The carboxylic acid moiety itself is generally stable to hydrolysis.

-

Acidic Conditions: Refluxing in 0.1 M HCl.[8]

-

Neutral Conditions: Refluxing in water.

-

Basic Conditions: Treatment with 0.1 M NaOH at room temperature.[8]

3.1.2. Oxidative Stability

The potential for oxidation should be evaluated, although the core structure of this compound does not contain functionalities that are highly susceptible to oxidation.

-

Conditions: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

3.1.3. Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.

-

Conditions: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.[10]

3.1.4. Photostability

Photostability testing is conducted to evaluate the impact of light exposure on the drug substance.[11]

-

Conditions: Exposing the drug substance to a combination of visible and UV light as per ICH Q1B guidelines.[12] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

Analytical Methodology for Stability Studies

A stability-indicating analytical method is required to separate the intact drug from its degradation products. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.[13]

Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase to ensure the carboxylic acid is in its protonated form for consistent retention. Gradient elution may be necessary to resolve all degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a suitable wavelength (e.g., 230 nm or 275 nm) | To be determined by UV spectral analysis of this compound. |

| Column Temp. | 30 °C | To ensure reproducible chromatography. |

Causality and Self-Validation in Experimental Design

The experimental protocols described are designed to be self-validating. For instance, in solubility studies, achieving a plateau in concentration over time confirms that equilibrium has been reached. In forced degradation studies, a mass balance calculation, where the sum of the assay of the parent drug and the percentage of all degradation products is close to 100%, provides confidence in the analytical method's ability to detect all relevant species.[14]

Conclusion

This guide outlines the critical aspects of determining the solubility and stability of this compound. A thorough understanding and experimental determination of these properties are non-negotiable for the successful development of a safe, effective, and stable pharmaceutical product. The provided methodologies, rooted in established scientific principles and regulatory guidelines, offer a robust framework for researchers in this field.

References

- 1. wwmponline.com [wwmponline.com]

- 2. L05984.06 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmadekho.com [pharmadekho.com]

- 10. mdpi.com [mdpi.com]

- 11. q1scientific.com [q1scientific.com]

- 12. database.ich.org [database.ich.org]

- 13. helixchrom.com [helixchrom.com]

- 14. sgs.com [sgs.com]

Phthalide-3-Acetic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Abstract

Phthalide-3-acetic acid, also known as 2-(1-oxo-1,3-dihydroisobenzofuran-3-yl)acetic acid, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, comprising a phthalide core and an acetic acid side chain, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecules. This guide provides an in-depth technical overview of this compound, covering its chemical properties, synthesis methodologies, and its pivotal role as a precursor in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Phthalide Scaffold

The phthalide structural motif is a recurring feature in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2][3] The inherent reactivity of the lactone ring, coupled with the potential for functionalization at various positions, has established the phthalide core as a privileged scaffold in medicinal chemistry.[1][2] Phthalide derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[1][2][4]

This compound (CAS Number: 4743-58-2) emerges as a particularly valuable derivative due to the presence of the carboxylic acid functionality.[5][6] This acidic side chain provides a convenient handle for further chemical modifications, enabling the construction of more complex molecular architectures through reactions such as amidation, esterification, and peptide coupling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and formulation.

| Property | Value | References |

| Molecular Formula | C₁₀H₈O₄ | [6][7] |

| Molecular Weight | 192.17 g/mol | [6][7] |

| CAS Number | 4743-58-2 | [5][6] |

| Appearance | White to pale cream crystals or powder | [8] |

| Melting Point | 148-155 °C | [7][8] |

| Purity (Assay) | ≥98.0% (HPLC, Aqueous acid-base Titration) | [8] |

| Synonyms | 1(3H)-Isobenzofuranone-3-acetic acid, 3-(Carboxymethyl)isobenzofuran-1(3H)-one | [6][7] |

These properties are critical for determining appropriate reaction conditions, purification methods, and for the characterization of synthesized derivatives.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound typically involves the reaction of phthalic anhydride with a suitable C2 synthon. While various methods exist, a common and illustrative approach involves the condensation with an acetic acid equivalent. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Conceptual Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key bond-forming step.

Caption: Derivatization pathways of this compound.

Case Study: Synthesis of Novel Anti-inflammatory Agents

Recent research has highlighted the potential of phthalide derivatives as potent anti-inflammatory agents. [1]this compound can serve as a starting material for the synthesis of novel compounds that modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways. [1] Illustrative Synthetic Scheme:

-

Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, such as an acid chloride or an activated ester. This step is crucial for facilitating the subsequent amide bond formation.

-

Amide Coupling: The activated intermediate is then reacted with a selected amine that is hypothesized to contribute to the desired biological activity. This coupling reaction is often mediated by a coupling agent (e.g., DCC, HATU) to ensure high efficiency.

-

Purification and Characterization: The resulting amide derivative is purified using chromatographic techniques (e.g., column chromatography) and its structure is confirmed by spectroscopic methods (NMR, MS, IR).

-

Biological Evaluation: The synthesized compound is then screened in vitro and in vivo for its anti-inflammatory activity. [1] This systematic approach, starting from a versatile intermediate like this compound, allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Characterization and Quality Control

Ensuring the purity and identity of this compound and its derivatives is paramount for reproducible and reliable research. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. [8] | A single major peak corresponding to the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Characteristic proton and carbon signals for the phthalide and acetic acid moieties. |

| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong carbonyl stretching frequencies for the lactone and carboxylic acid groups. |

| Melting Point Analysis | Purity assessment. | A sharp melting point range consistent with the literature values. [7][8] |

Conclusion and Future Perspectives

This compound stands out as a chemical intermediate of significant importance in the realms of organic synthesis and medicinal chemistry. Its readily available starting materials and straightforward synthesis, coupled with the dual reactivity of its lactone and carboxylic acid functionalities, provide a robust platform for the development of novel molecular entities. The continued exploration of new synthetic methodologies and the application of this versatile building block in the design of innovative therapeutic agents are expected to yield exciting advancements in drug discovery. The potential to create diverse libraries of phthalide derivatives for screening against a multitude of biological targets ensures that this compound will remain a valuable tool for researchers and scientists for years to come.

References

- This compound - 5g - Worldwide Life Sciences. (2024-12-30).

- This compound | 4743-58-2 - ChemicalBook. (2024-08-13).

- This compound, 98+% - Fisher Scientific.

- This compound | CAS 4743-58-2 | SCBT - Santa Cruz Biotechnology.

- This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals.

- phthalic anhydride - Organic Syntheses Procedure.

- Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. (2020-11-15). European Journal of Medicinal Chemistry.

- Phthalide | Chemical Scaffold - MedchemExpress.com.

- Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research.

- This compound (Cas 4743-58-2) - Parchem.

- Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. (2015-05-28). National Institutes of Health.

- Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. (2025-10-16). ResearchGate.

- Therapeutic Potential of Phthalimide Derivatives: A Review. (2019-06-27).

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.

- 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 - ChemicalBook. (2025-07-14).

- Potential GABAB Receptor Antagonists. II. Synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid | Request PDF - ResearchGate.

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024-12-16). MDPI.

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.

- (PDF) A Novel One-Pot Three-Step Synthesis of - Amanote Research.

- Phthalimides: developments in synthesis and functionalization. (2024-07-19). RSC Publishing.

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024-11-15). PubMed.

- A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. (2025-08-06). ResearchGate.

- Cas 5744-59-2,1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | lookchem.

- A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. (2010-02-04). SciELO.

- Toxicological Characterization of Phthalic Acid. PubMed Central.

- Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025-03-13). PubMed.

- Acetic Acid in Pharmaceutical Formulations. Guidechem.

- phthalide 3H-2-benzofuran-1-one - The Good Scents Company.

- 5-BROMO-3-METHYL-1H-PYRAZOLE | 5744-68-3 - ChemicalBook.

- Industrial Applications of Acetic Acid From Food to Pharmaceuticals. (2025-03-26).

- Poly(phthalaldehyde) - Wikipedia.

- 5744-80-9|3-Bromo-1,5-dimethyl-1H-pyrazole - BLDpharm.

- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022-03-02). National Institutes of Health.

Sources

- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 4743-58-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. wwmponline.com [wwmponline.com]

- 8. L05984.06 [thermofisher.com]

Phthalide-3-Acetic Acid: A Technical Guide to Its Potential Biological Activities

Introduction: The Phthalide Scaffold as a Privileged Structure in Drug Discovery

Phthalides, characterized by a γ-lactone ring fused to a benzene ring, represent a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry.[1][2] This core structure, 1(3H)-isobenzofuranone, is a key building block in a multitude of biologically active molecules.[3][4] Natural phthalides are predominantly found in plants of the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong, which have a long history in traditional medicine for treating various ailments.[2] The diverse pharmacological properties exhibited by phthalide derivatives, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects, underscore the therapeutic potential of this chemical scaffold.[1][5][6]

This technical guide will provide an in-depth exploration of the potential biological activities of a specific, less-studied derivative: Phthalide-3-Acetic Acid . Due to the limited direct research on this particular molecule, this guide will synthesize findings from studies on structurally related 3-substituted phthalides to infer and propose potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic agents.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 2-(1-Oxo-1,3-dihydroisobenzofuran-3-yl)acetic acid |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 4743-58-2 |

| Structure | (See Figure 1) |

Part 1: Potential Anti-Inflammatory and Antioxidant Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Several 3-substituted phthalides have demonstrated potent anti-inflammatory and antioxidant activities, suggesting that this compound may share this potential.

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory effects of many phthalide derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[7] For instance, studies on 3-arylphthalides have shown significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage and Bv.2 microglial cells.[7] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[8]

Furthermore, some phthalide analogs have been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][9] The mechanism often involves the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, by interfering with the activation of transcription factors like interferon regulatory factor 3 (IRF-3).[8]

The presence of the acetic acid moiety at the 3-position of the phthalide core in this compound could influence its solubility and cellular uptake, potentially modulating its interaction with inflammatory signaling proteins.

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

A foundational experiment to assess the anti-inflammatory potential of this compound would involve the following steps:

Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value.

-

Cell Viability Assay (MTT): Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of the Proposed Anti-Inflammatory Workflow

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Part 2: Potential Anti-Cancer Activity

The phthalide scaffold is present in several compounds with demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[6] Derivatives have been shown to induce apoptosis and cause cell cycle arrest, making this a promising area of investigation for this compound.[5][10]

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on phthalimide-based curcumin derivatives and other 3-substituted phthalides have revealed their ability to inhibit the growth of cancer cells by modulating key cellular processes.[10] These mechanisms include:

-

Apoptosis Induction: Triggering programmed cell death by altering the expression of pro-apoptotic (e.g., Puma, Noxa) and anti-apoptotic (e.g., Bcl-2 family) proteins.[10]

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1/S phase) by modulating the expression of cyclins (e.g., Cyclin D1, B1, B2).[5][10]

-

Inhibition of Signaling Pathways: Interfering with cancer-associated signaling pathways such as PI3K/AKT, ERK, and p38.[10][11]

The acidic side chain of this compound could potentially interact with specific enzymatic or receptor sites within cancer cells, leading to the initiation of these antiproliferative effects.

Experimental Protocol: In Vitro Cytotoxicity Screening

A standard protocol to evaluate the anti-cancer potential of this compound is the MTT assay.

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).

Methodology:

-

Cell Culture and Seeding: As described in the anti-inflammatory protocol, culture and seed the selected cancer cell lines in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Visualization of the Proposed Apoptotic Pathway

Caption: Proposed mitochondrial pathway of apoptosis induction.

Part 3: Potential Neuroprotective Activities

Several phthalide derivatives, most notably 3-n-butylphthalide (NBP), have demonstrated significant neuroprotective effects and are being investigated or used for the treatment of neurodegenerative diseases and ischemic stroke.[12] This suggests a strong rationale for investigating the neuroprotective potential of this compound.

Proposed Mechanism of Action: Attenuation of Oxidative Stress and Neuroinflammation

The neuroprotective effects of phthalides are often multifactorial and include:

-

Anti-inflammatory Action: As discussed earlier, the suppression of neuroinflammation by inhibiting microglial activation and the production of inflammatory mediators is a key neuroprotective mechanism.[13]

-

Antioxidant Effects: Reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[12] Dl-3-n-butylphthalide has been shown to protect against oxidative stress-induced apoptosis.[12]

-

Anti-apoptotic Activity: Inhibiting neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins, thereby preserving neuronal integrity.[12]

-

Modulation of Neurotransmitter Systems: Some isobenzofuran-1(3H)-one derivatives have been found to act as serotonin reuptake inhibitors, suggesting a potential role in treating depression and other neurological disorders.[14]

Experimental Protocol: In Vitro Neuroprotection Assay

An assay using glutamate-induced excitotoxicity in a neuronal cell line is a common model to screen for neuroprotective agents.

Objective: To evaluate the protective effect of this compound against glutamate-induced neurotoxicity in SH-SY5Y neuroblastoma cells.

Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuron-like phenotype using retinoic acid for 5-7 days.

-

Cell Seeding: Seed the differentiated cells in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 20 mM) for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-only treated group.

Visualization of Neuroprotective Mechanisms

Caption: Proposed mechanisms of neuroprotection by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive research on structurally similar 3-substituted phthalides provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from analogous compounds suggests that this compound is a promising candidate for screening in anti-inflammatory, anti-cancer, and neuroprotective assays.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its efficacy and mechanism of action using the in vitro and in vivo models outlined in this guide. Structure-activity relationship (SAR) studies, comparing its activity to other 3-substituted phthalides, will be crucial in understanding the role of the acetic acid moiety and in optimizing the phthalide scaffold for enhanced therapeutic potential.

References

-

Barreiro, E. J., Fraga, C. A. M., & Lages, A. S. (2002). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry, 10(9), 3067–3073. [Link]

-

Kim, H. J., Lee, J. Y., Kim, H. J., & Lee, S. K. (2014). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5149–5152. [Link]

-

Pérez, M., Macías-Alonso, M., & González-Gálvez, D. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2999. [Link]

-

Lages, A. S., Fraga, C. A. M., & Barreiro, E. J. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067–3073. [Link]

-

Zhang, Y., Chen, L., & Liu, X. (2016). Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. Molecules, 21(5), 575. [Link]

-

Belluti, S., Semeghini, V., & Rigillo, G. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. International Journal of Molecular Sciences, 20(1), 28. [Link]

-

de Fátima, Â., & Modolo, L. V. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Therapeutic Patents, 34(1), 1-15. [Link]

-

Ahmad, I., & Husain, A. (2023). 3-substituted phthalides having antifungal and antioxidant (3), antiproliferative (4), antiplatelet (5, 6), antinociceptive and anti-inflammatory (7), antibacterial (8) activities. ResearchGate. [Link]

-

da Silva, G. V. J., & de Oliveira, M. C. C. (2023). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Current Medicinal Chemistry, 30(35), 4038-4061. [Link]

-

Du, J., Li, J., & Wang, Y. (2020). Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. Neurochemical Research, 45(6), 1438–1451. [Link]

-

Zhang, Y., Chen, L., & Liu, X. (2016). Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. Molecules, 21(5), 575. [Link]

-

Sharma, S., & Kumar, V. (2022). Reviewed list of phthalides and derivatives used in cancer studies. ResearchGate. [Link]

-

Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13624-13648. [Link]

-

Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13624-13648. [Link]

-

Liang, M., & He, C. (2018). Chemistry and biological activities of naturally occurring phthalides. ResearchGate. [Link]

- Li, J., & Zhang, B. (2013). Use of phthalide derivatives.

-

Fan, Y., Chen, Y., & Wang, Y. (2022). Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis. Neural Regeneration Research, 17(10), 2263–2269. [Link]

-

Belluti, S., Semeghini, V., & Rigillo, G. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. International Journal of Molecular Sciences, 20(1), 28. [Link]

-

Alanazi, A. M., & Al-Dies, A. M. (2022). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega, 7(32), 28165–28178. [Link]

- U.S. Patent No. 2,753,373. (1956). Methods of preparing phthalic acid derivatives.

-

Organic Chemistry Portal. (n.d.). Phthalide synthesis. [Link]

-

de Oliveira, M. C. C., & da Silva, G. V. J. (2017). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 22(10), 1679. [Link]

-

PrepChem. (n.d.). Synthesis of phthalide. [Link]

-

Wang, Y., Li, J., & Zhang, B. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. European Journal of Medicinal Chemistry, 281, 116897. [Link]

-

Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]

-

Doraghi, F., Morshedsolouk, M. H., & Zahedi, N. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23861-23891. [Link]

-

Campos, V. R., & Calixto, J. B. (2009). Antinociceptive activity of a new benzofuranone derived from a chalcone. Basic & Clinical Pharmacology & Toxicology, 105(6), 384–389. [Link]

-

Wang, H., & Liu, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27796-27815. [Link]

-

Kumar, A., & Kumar, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1399-1408. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Key Intermediates and Strategies in the Total Synthesis of Gibberellic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins, a class of tetracyclic diterpenoid plant hormones, are renowned for their profound impact on plant growth and development. Their structural complexity, characterized by a dense array of stereocenters and sensitive functionalities, has rendered them formidable and enduring targets in the field of total synthesis. This guide provides a detailed exploration of the strategic chemical logic and key transformations that have enabled the laboratory synthesis of these vital natural products. We will focus on the landmark total synthesis of gibberellic acid (GA3) by E.J. Corey, a masterclass in retrosynthetic analysis and synthetic innovation that has educated generations of chemists. This work serves as a prime exemplar for dissecting the challenges inherent in assembling complex natural products.

Initial Note on Phthalide-3-Acetic Acid: Preliminary investigation into the topic of this guide revealed a query regarding the role of this compound in gibberellin synthesis. A thorough review of seminal and contemporary literature finds no established connection or role for this compound as a key precursor or intermediate in any reported total synthesis of gibberellins. The established biosynthetic and synthetic pathways originate from terpenoid precursors. This guide, therefore, pivots to the well-documented and scientifically validated strategies that underpin this field.

Part 1: The Gibberellin Challenge: A Biosynthetic and Synthetic Perspective

Gibberellins are biosynthesized from geranylgeranyl diphosphate (GGDP) via the terpenoid pathway. A series of enzymatic cyclizations first yields the tetracyclic hydrocarbon precursor, ent-kaurene.[1] Subsequent oxidative modifications, including a key ring contraction of the B-ring, lead to the characteristic ent-gibberellane skeleton.[1]

The total synthesis of gibberellic acid (GA3), first achieved by E.J. Corey in 1978, presented numerous challenges that are archetypal for complex molecule synthesis[2][3]:

-

High Stereochemical Density: GA3 possesses eight stereocenters, demanding exquisite control over relative and absolute stereochemistry throughout the synthesis.

-